molecular formula C19H26N2O2 B12518492 (2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine CAS No. 652969-24-9

(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine

Katalognummer: B12518492
CAS-Nummer: 652969-24-9
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: JOBYUDVDOXBYND-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a butane backbone with diamine functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine typically involves stereospecific methods to ensure the correct configuration of the compound. One approach involves the use of chiral catalysts and reagents to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

652969-24-9

Molekularformel

C19H26N2O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine

InChI

InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-9-5-7-11-16(14)22-3)15-10-6-8-12-17(15)23-4/h5-13,18H,20-21H2,1-4H3/t18-/m0/s1

InChI-Schlüssel

JOBYUDVDOXBYND-SFHVURJKSA-N

Isomerische SMILES

CC(C)[C@@H](C(C1=CC=CC=C1OC)(C2=CC=CC=C2OC)N)N

Kanonische SMILES

CC(C)C(C(C1=CC=CC=C1OC)(C2=CC=CC=C2OC)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.